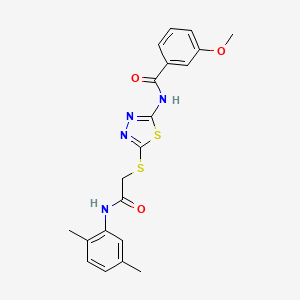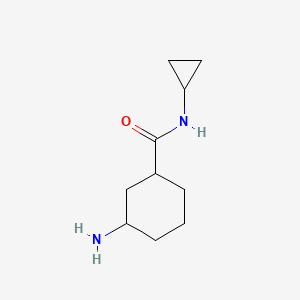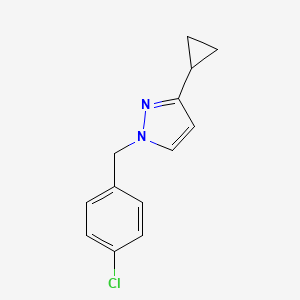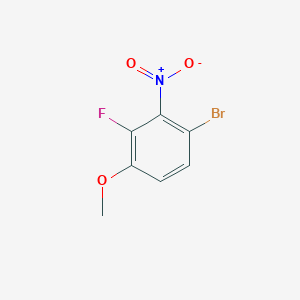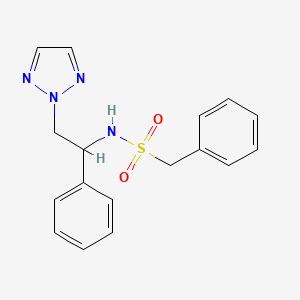![molecular formula C23H19N5O B2999062 N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CGP-53716は、血小板由来成長因子受容体のキナーゼ活性を選択的に阻害する低分子薬剤です。 血小板由来成長因子受容体活性化によって誘導される異常な細胞増殖を伴う疾患における潜在的な治療的用途について研究されています .
製法
合成経路と反応条件
CGP-53716の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、ピリミジン環の形成と、それに続くフェニル基とピリジニル基の付加が含まれます。 反応条件は通常、目的の生成物を高純度で得るために、有機溶媒、触媒、および制御された温度を使用することを伴います .
工業生産方法
CGP-53716の工業生産は、ラボ規模の合成と同様の合成経路に従いますが、規模が大きくなります。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 このプロセスには、最終製品が要求された仕様を満たしていることを保証するための厳格な品質管理対策が含まれます .
作用機序
CGP-53716は、血小板由来成長因子受容体のキナーゼ活性を選択的に阻害することによってその効果を発揮します。この阻害は、下流のシグナル伝達分子のリン酸化を防ぎ、それによって細胞増殖と遊走に関与するシグナル伝達経路をブロックします。 この化合物は、特に血小板由来成長因子受容体βおよびv-Ablキナーゼを標的としています .
類似の化合物との比較
類似の化合物
イマチニブ: BCR-ABLチロシンキナーゼを標的とする別のキナーゼ阻害剤であり、慢性骨髄性白血病の治療に使用されます。
スニチニブ: 腎細胞がんと消化管間質腫瘍の治療に使用される、多標的受容体型チロシンキナーゼ阻害剤。
ソラフェニブ: RAFキナーゼを含む複数のキナーゼを標的とするキナーゼ阻害剤であり、肝臓、腎臓、および甲状腺のがんの治療に使用されます
独自性
CGP-53716は、血小板由来成長因子受容体βおよびv-Ablキナーゼを選択的に阻害するという点でユニークであり、さまざまな疾患におけるこれらの受容体の特定の役割を研究するための貴重なツールとなっています。 その選択性と効力は、より広範または異なる標的プロファイルを有する可能性のある他のキナーゼ阻害剤とは異なります .
生化学分析
Biochemical Properties
CGP-53716 interacts with the PDGF receptor, a protein tyrosine kinase . By inhibiting the tyrosine kinase activity of the PDGF receptor, CGP-53716 can block the signal transduction pathway of PDGF . This interaction is crucial in regulating cellular processes such as cell proliferation and migration .
Cellular Effects
CGP-53716 has significant effects on various types of cells and cellular processes. For instance, it inhibits serum-induced cell growth in rat aortic smooth muscle cells (RASMC), but not in Balb/3T3 fibroblasts . It also blocks PDGF-BB-induced phosphorylation of mitogen-activated protein kinase in RASMC . Furthermore, CGP-53716 inhibits PDGF-BB-induced c-Fos protein expression, which is consistent with the inhibition of PDGF-BB-induced DNA synthesis .
Molecular Mechanism
The molecular mechanism of action of CGP-53716 involves its interaction with the PDGF receptor. CGP-53716 completely blocks PDGF-BB tyrosine receptor autophosphorylation in RASMC and 3T3 cells . This inhibition of the PDGF receptor’s tyrosine kinase activity prevents the receptor from activating downstream signaling pathways that regulate cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CGP-53716 change over time. For example, in rat carotid artery ballooning injury in vivo, the migration of a-actin-positive cells on the luminal side of the internal elastic lamina was decreased with 50 mg/kg/day of CGP-53716 . This indicates that CGP-53716 can have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of CGP-53716 vary with different dosages in animal models. For instance, in rat carotid artery ballooning injury in vivo, a dose of 50 mg/kg/day of CGP-53716 significantly reduced the migration of a-actin-positive cells . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as a PDGF receptor inhibitor, it likely interacts with enzymes and cofactors involved in the PDGF signaling pathway .
Transport and Distribution
Given its role as a PDGF receptor inhibitor, it likely interacts with the PDGF receptor located on the cell membrane .
Subcellular Localization
Given its role as a PDGF receptor inhibitor, it likely interacts with the PDGF receptor located on the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CGP-53716 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidine ring and the subsequent attachment of the phenyl and pyridinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of CGP-53716 follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
化学反応の分析
反応の種類
CGP-53716は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して酸化誘導体になります。
還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな生物学的活性と特性を持つCGP-53716のさまざまな誘導体が含まれます。 これらの誘導体は、構造活性相関を理解し、より強力で選択的な阻害剤を開発するために頻繁に研究されています .
科学研究への応用
CGP-53716は、さまざまな分野における応用について広く研究されています。
化学: キナーゼ活性の阻害を研究し、新しいキナーゼ阻害剤を開発するためのツール化合物として使用されます。
生物学: この化合物は、増殖、遊走、分化などの細胞プロセスにおける血小板由来成長因子受容体の役割を調査するために使用されます。
医学: CGP-53716は、がんおよび異常な細胞増殖を伴うその他の疾患の治療における潜在的な治療的用途を持っています。
科学的研究の応用
CGP-53716 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the inhibition of kinase activity and to develop new kinase inhibitors.
Biology: The compound is used to investigate the role of platelet-derived growth factor receptors in cellular processes such as proliferation, migration, and differentiation.
Medicine: CGP-53716 has potential therapeutic applications in treating cancers and other diseases involving abnormal cellular proliferation.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting kinase activity .
類似化合物との比較
Similar Compounds
Imatinib: Another kinase inhibitor that targets the BCR-ABL tyrosine kinase and is used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A kinase inhibitor that targets multiple kinases, including RAF kinases, and is used in the treatment of liver, kidney, and thyroid cancers
Uniqueness
CGP-53716 is unique in its selective inhibition of platelet-derived growth factor receptor beta and v-Abl kinases, making it a valuable tool for studying the specific roles of these receptors in various diseases. Its selectivity and potency distinguish it from other kinase inhibitors, which may have broader or different target profiles .
特性
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-16-9-10-19(26-22(29)17-6-3-2-4-7-17)14-21(16)28-23-25-13-11-20(27-23)18-8-5-12-24-15-18/h2-15H,1H3,(H,26,29)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEJSOXEHKCNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide?
A1: this compound, also known as Imatinib, acts as a potent and selective inhibitor of tyrosine kinases. [] It specifically targets the tyrosine kinase activity of the Bcr-Abl fusion protein, which is responsible for the development of chronic myeloid leukemia (CML). [] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing its activation and subsequent downstream signaling, ultimately leading to the death of leukemia cells. []
Q2: What are the downstream effects of Imatinib inhibiting the PDGF receptor tyrosine kinase?
A3: Inhibiting the PDGF receptor tyrosine kinase with Imatinib disrupts various downstream signaling events. It blocks PDGF-induced phosphorylation of mitogen-activated protein kinase (MAPK) [, ], decreases the expression of c-Fos protein [], and inhibits DNA synthesis induced by PDGF, bFGF, and EGF. [] These effects collectively contribute to the inhibition of cell growth and proliferation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)
![4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2998982.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)
![5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998987.png)
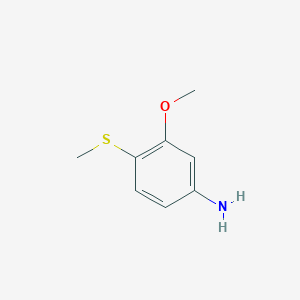

![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)
![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)
